N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide
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Overview
Description
N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide is a primary amine.
Scientific Research Applications
Synthesis and Pharmacological Assessment
N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide derivatives have been explored for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds synthesized through multi-step reactions, including the Leuckart reaction, showed promising activities comparable to standard drugs. The presence of bromo, tert-butyl, and nitro groups on the phenoxy nucleus significantly contributed to these activities (Rani, Pal, Hegde, & Hashim, 2016).
Hydrogen-Bonding Patterns
Studies on hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed intricate molecular linkages. This research provides insights into the molecular structures and potential interactions in pharmaceutical and chemical applications of related compounds (López, Jaramillo, Abonía, Cobo, & Glidewell, 2010).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study focused on developing new chemical entities targeting cancer, inflammation, and pain management. It highlighted the significance of halogens on the aromatic ring in enhancing anticancer and anti-inflammatory activities. A particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Metabolism in Herbicides
Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes showed that these compounds undergo complex metabolic pathways. This study is crucial for understanding the environmental and health impacts of such herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was studied for synthesizing antimalarial drugs. This process optimization highlights the potential application of similar compounds in drug development (Magadum & Yadav, 2018).
Spin Interaction in Zinc Complexes
A study on the Schiff and Mannich bases with zinc complexes revealed insights into spin interaction, crucial for understanding molecular and materials science applications (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Electrochemical Oxidation Studies
Investigations into the electrochemical oxidation of compounds related to this compound have provided valuable insights into chemical behaviors and potential industrial applications (Richards & Evans, 1977).
Properties
Molecular Formula |
C23H32N2O3 |
---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
N-tert-butyl-2-[2-ethoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C23H32N2O3/c1-5-27-21-15-19(16-24-14-13-18-9-7-6-8-10-18)11-12-20(21)28-17-22(26)25-23(2,3)4/h6-12,15,24H,5,13-14,16-17H2,1-4H3,(H,25,26) |
InChI Key |
BYZUSZIWBZAANA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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